An In-depth Technical Guide to Clidinium-D5 Bromide: Structure, Properties, and Application
An In-depth Technical Guide to Clidinium-D5 Bromide: Structure, Properties, and Application
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Clidinium-D5 bromide, a deuterated analogue of the anticholinergic agent Clidinium bromide. As a Senior Application Scientist, this document synthesizes foundational chemical data with practical insights into its synthesis, characterization, and application, particularly its role as an internal standard in pharmacokinetic and metabolic studies.
Introduction to Clidinium-D5 Bromide
Clidinium-D5 bromide is the deuterium-labeled form of Clidinium bromide.[1][2] Clidinium bromide itself is a synthetic quaternary amine antimuscarinic agent.[1][2][3] It exerts its pharmacological effect by inhibiting the muscarinic action of acetylcholine at postganglionic parasympathetic neuroeffector sites, leading to antispasmodic and antisecretory effects on the gastrointestinal tract.[4] Due to these properties, it is used in the treatment of peptic ulcer disease and to alleviate abdominal cramps and spasms associated with conditions like irritable bowel syndrome and diverticulitis.[4][5]
The introduction of five deuterium atoms into the Clidinium bromide structure results in a molecule with a higher molecular weight, which is readily distinguishable from the unlabeled drug by mass spectrometry. This key feature makes Clidinium-D5 bromide an ideal internal standard for quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[2]
Chemical Structure and Physicochemical Properties
The fundamental characteristics of Clidinium-D5 bromide are summarized in the table below.
| Property | Value | Source |
| Chemical Name | 3-[(Hydroxydiphenylacetyl)oxy]-1-methyl-1-azoniabicyclo[2.2.2]octane-d5 bromide | [6] |
| Molecular Formula | C₂₂H₂₁D₅BrNO₃ | [1][6][7] |
| Molecular Weight | 437.38 g/mol | [1][2][4][7] |
| Unlabeled CAS No. | 3485-62-9 | [6] |
The structure of Clidinium-D5 bromide is characterized by a quinuclidinol core, which is esterified with a derivative of benzilic acid. The positive charge is localized on the quaternary nitrogen atom of the bicyclic system. The five deuterium atoms are typically incorporated into one of the phenyl rings.
Caption: Chemical structure of Clidinium-D5 bromide.
Synthesis of Clidinium-D5 Bromide
While the precise, proprietary synthesis of Clidinium-D5 bromide may vary between manufacturers, a general synthetic route can be extrapolated from the known synthesis of Clidinium bromide.[8] The key adaptation is the use of a deuterated starting material, in this case, deuterated benzilic acid or a precursor.
A plausible synthetic pathway involves two main steps:
-
Esterification: Reaction of 3-quinuclidinol with deuterated benziloyl chloride.
-
Quaternization: Alkylation of the tertiary amine of the resulting ester with methyl bromide.
Caption: Proposed synthetic workflow for Clidinium-D5 bromide.
Experimental Protocol (Adapted from Clidinium Bromide Synthesis)
-
Preparation of the Deuterated Benzilate Ester:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-quinuclidinol in an appropriate solvent such as toluene.
-
Add a solution of benziloyl-d5 chloride in toluene dropwise to the flask.
-
Reflux the mixture for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
After cooling, the reaction mixture is worked up by washing with an acidic aqueous solution to remove unreacted starting materials.
-
The aqueous phase is then made alkaline, and the product is extracted with an organic solvent like chloroform.
-
The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude deuterated benzilate ester.
-
Purification can be achieved by recrystallization.
-
-
Quaternization to Form Clidinium-D5 Bromide:
-
Dissolve the purified deuterated benzilate ester in chloroform.
-
To this solution, add a solution of methyl bromide in a suitable solvent (e.g., ether).
-
Allow the mixture to stand at room temperature, followed by refrigeration to facilitate crystallization.
-
The resulting crystalline precipitate of Clidinium-D5 bromide is collected by filtration.
-
The final product can be further purified by recrystallization from a suitable solvent system, such as a mixture of methanol, acetone, and ether.[8]
-
Physicochemical and Analytical Characterization
The physicochemical properties of Clidinium-D5 bromide are expected to be very similar to its non-deuterated counterpart.
-
Appearance: White to off-white crystalline solid.[8]
-
Solubility: Slightly soluble in water and methanol.[8]
-
Melting Point: The melting point of unlabeled Clidinium bromide is reported to be in the range of 240-241°C.[8] The deuterated version is expected to have a similar melting point.
Analytical Methods for Characterization
The definitive characterization of Clidinium-D5 bromide relies on a combination of spectroscopic and spectrometric techniques.
-
Mass Spectrometry (MS): This is the primary technique to confirm the molecular weight and the incorporation of deuterium atoms. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition with high accuracy. In tandem MS (MS/MS), a characteristic fragmentation pattern would be observed, which can be compared to the unlabeled standard to confirm the location of the deuterium labels.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show a decrease in the integration of the signals corresponding to the protons on the deuterated phenyl ring.
-
¹³C NMR would also show characteristic changes in the signals for the deuterated carbons.
-
²H (Deuterium) NMR would directly show the presence and chemical environment of the deuterium atoms.
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for assessing the purity of Clidinium-D5 bromide. A reversed-phase HPLC method can be developed to separate the final product from any starting materials or by-products.
Sample HPLC Protocol for Purity Assessment
This protocol is adapted from published methods for the analysis of Clidinium bromide.[5][9]
| Parameter | Condition |
| Column | C8 or C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A mixture of acetonitrile, methanol, and an aqueous buffer (e.g., 0.1 M ammonium acetate) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 218 nm |
| Injection Volume | 10-20 µL |
| Column Temp. | 25°C |
Application as an Internal Standard in Bioanalysis
The primary utility of Clidinium-D5 bromide is as an internal standard in quantitative bioanalytical methods, particularly for the determination of Clidinium bromide in biological matrices like plasma or urine.
The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry for several reasons:
-
Correction for Matrix Effects: The deuterated standard co-elutes with the unlabeled analyte and experiences similar ionization suppression or enhancement in the mass spectrometer source, allowing for accurate correction.
-
Correction for Extraction Variability: Any loss of analyte during sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) will be mirrored by a proportional loss of the internal standard.
-
Improved Precision and Accuracy: By normalizing the response of the analyte to that of the internal standard, the overall precision and accuracy of the assay are significantly improved.
Caption: Workflow for bioanalysis using a deuterated internal standard.
References
-
Cambridge Bioscience. Clidinium Bromide-d5 - TargetMol Chemicals Inc. [Link]
-
Wikipedia. Clidinium bromide. [Link]
- Google Patents. CN108558860B - Method for synthesizing umeclidinium bromide.
-
PubChem. Clidinium Bromide. [Link]
-
USP-NF. Chlordiazepoxide Hydrochloride and Clidinium Bromide Capsules. [Link]
-
ResearchGate. Simultaneous Determination of Clidinium Bromide and Chlordiazepoxide in Combined Dosage Forms by High Performance Liquid Chromatography. [Link]
-
PMC. Simultaneous Determination of Clidinium Bromide and Chlordiazepoxide in Combined Dosage Forms by High-Performance Liquid Chromatography. [Link]
-
USP-NF. Clidinium Bromide. [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Clidinium bromide - Wikipedia [en.wikipedia.org]
- 4. Clidinium Bromide-d5 | TargetMol [targetmol.com]
- 5. Simultaneous Determination of Clidinium Bromide and Chlordiazepoxide in Combined Dosage Forms by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vivanls.com [vivanls.com]
- 7. Clidinium Bromide-d5 - TargetMol Chemicals Inc [bioscience.co.uk]
- 8. Clidinium bromide | 3485-62-9 [chemicalbook.com]
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